Tefzel

Catalog No.
S594751
CAS No.
25038-71-5
M.F
C4H4F4
M. Wt
128.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tefzel

CAS Number

25038-71-5

Product Name

Tefzel

IUPAC Name

ethene;1,1,2,2-tetrafluoroethene

Molecular Formula

C4H4F4

Molecular Weight

128.07 g/mol

InChI

InChI=1S/C2F4.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2

InChI Key

QHSJIZLJUFMIFP-UHFFFAOYSA-N

SMILES

C=C.C(=C(F)F)(F)F

Synonyms

poly(ethylene-co-tetrafluoroethylene), poly(ethylene-tetrafluoroethylene), Tefzel, tetrafluoroethylene polymer with ethene

Canonical SMILES

C=C.C(=C(F)F)(F)F

Chemical Resistance and Corrosion Protection

  • Chemical Processing Equipment

    Tefzel tubing, pipes, and valves are widely used in chemical research due to their exceptional resistance to a broad range of aggressive chemicals including acids, bases, and organic solvents [Source: DuPont Tefzel Product Information]. This allows researchers to safely handle and transport a variety of chemicals without degradation of the containment material.

  • Laboratory Equipment Liners

    Researchers often use Tefzel to line reaction vessels, reactors, and other equipment due to its excellent corrosion resistance. This protects the underlying equipment from harsh chemicals and facilitates cleaning [Source: Swagelok: Material Selection Guide for Fluid & Gas Handling].

High-Purity Fluid Handling

  • Ultra-Clean Fluid Systems

    The low outgassing properties of Tefzel make it ideal for applications requiring ultra-clean environments. Tefzel tubing and fittings minimize the release of gas molecules that could contaminate sensitive experiments, particularly in fields like mass spectrometry and high-performance liquid chromatography (HPLC) [Source: Chromatography Today: Selecting the Right Tubing Material].

  • Biomedical Research

    Tefzel's biocompatibility and resistance to biological fluids make it suitable for applications involving cell cultures, bioreactors, and other biological research equipment [Source: Cole-Parmer: ETFE Tubing].

High-Temperature Applications

  • High-Temperature Reactors

    Tefzel exhibits excellent thermal stability, withstanding continuous operating temperatures up to 157°C (315°F) and even higher for short durations [Source: DuPont Tefzel Product Information]. This makes it a valuable material for research involving high-temperature reactions or harsh environments.

  • Electrical Insulation

    The high dielectric strength of Tefzel allows it to be used as electrical insulation in various research settings, particularly those involving high voltages or high-temperature electronics [Source: Mouser Electronics: ETFE Wire].

Tefzel, known scientifically as ethylene tetrafluoroethylene (ETFE), is a high-performance fluoropolymer developed by DuPont. This material is characterized by its excellent chemical resistance, high mechanical strength, and thermal stability. Tefzel is particularly notable for its ability to withstand extreme temperatures, ranging from -185 °C to 150 °C (-300 °F to 302 °F), making it suitable for a variety of demanding applications in industries such as chemical processing, aerospace, and electrical insulation . Its low friction coefficient and self-cleaning properties further enhance its utility in architectural applications, such as roofing and facades .

The synthesis of Tefzel involves the copolymerization of ethylene and tetrafluoroethylene gases. This process can be conducted through various methods including high-pressure polymerization techniques. The resulting copolymer can be processed into different forms such as pellets or powders, which can then be molded or extruded into final products using conventional plastic processing techniques like injection molding or rotational molding .

Tefzel is utilized across numerous industries due to its unique properties:

  • Chemical Processing: Used for protective linings in tanks and pipes to prevent corrosion.
  • Electrical Insulation: Employed in wire coatings and heat-shrinkable tubing due to its electrical insulating properties.
  • Aerospace: Utilized in cable wraps and other components that require high resistance to radiation and temperature extremes.
  • Biomedical Devices: Incorporated into various medical equipment due to its biocompatibility .

Tefzel shares similarities with other fluoropolymers but stands out due to its unique combination of toughness and chemical resistance. Here are some comparable compounds:

CompoundKey FeaturesUnique Aspects of Tefzel
Polytetrafluoroethylene (PTFE)Excellent chemical resistance; lower mechanical strengthHigher mechanical toughness than PTFE
Polyvinylidene fluoride (PVDF)Good chemical resistance; less durable under abrasionSuperior abrasion resistance compared to PVDF
Fluorinated ethylene propylene (FEP)High thermal stability; lower melting pointHigher melting point and better mechanical strength than FEP
Perfluoroalkoxy alkane (PFA)Excellent thermal stability; flexibleMore rigid and higher tensile strength than PFA

Tefzel's unique combination of high mechanical strength, thermal stability, and chemical resistance makes it particularly advantageous for applications where other fluoropolymers may fail .

Tefzel, known chemically as ethylene tetrafluoroethylene copolymer, is a thermoplastic fluoropolymer with the molecular formula (C4H4F4)n [1]. This formula represents the repeating unit of the polymer chain, where each unit consists of four carbon atoms, four hydrogen atoms, and four fluorine atoms [2]. The polymer structure features an alternating arrangement of ethylene (C2H4) and tetrafluoroethylene (C2F4) monomers along the backbone, creating a regular pattern that contributes to its unique properties [5].

The structural configuration of Tefzel involves a linear polymer chain with alternating segments of -CH2CH2- (from ethylene) and -CF2CF2- (from tetrafluoroethylene) [2]. This alternating sequence creates a balanced distribution of fluorinated and non-fluorinated segments throughout the polymer backbone [13]. The crystallinity of Tefzel typically ranges from 40% to 60%, which is lower than some other fluoropolymers due to its alternating structure that affects chain packing efficiency [13] [15].

PropertyDescription
Chemical NameEthylene Tetrafluoroethylene Copolymer (ETFE)
Molecular Formula(C4H4F4)n
Polymer StructureAlternating copolymer of ethylene and tetrafluoroethylene
Monomer Composition1:1 ratio of ethylene (C2H4) and tetrafluoroethylene (C2F4)
Crystallinity40-60%
Melting Temperature Range225-300°C (depending on comonomer ratio)

The melting temperature of Tefzel ranges from 225°C to 300°C, with variations depending on the specific comonomer ratio and processing methods employed during manufacturing [13]. The polymer chains in Tefzel adopt a semi-crystalline structure, with ordered crystalline regions interspersed with amorphous zones, which contributes to its balance of mechanical strength and processability [9] [10].

Alternating Copolymerization Characteristics

Tefzel is synthesized through a free radical polymerization process that results in an alternating copolymer structure [13] [22]. The alternating arrangement of ethylene and tetrafluoroethylene monomers is not random but follows a specific pattern dictated by the reactivity of the monomers and their electronic characteristics [18]. This alternating tendency arises from the electronic differences between the electron-rich ethylene and the electron-deficient tetrafluoroethylene monomers [24].

The copolymerization mechanism involves several key steps: initiation (typically using peroxide compounds), propagation (where monomers add sequentially to the growing chain), and termination (through chain transfer, combination, or disproportionation) [13]. During propagation, the growing polymer chain preferentially adds the opposite monomer to what was last incorporated, driving the alternating sequence formation [22] [24].

Mechanism TypeDescriptionKey Factors
Free Radical PolymerizationPrimary mechanism for Tefzel synthesis; initiated by peroxides or other radical sourcesTemperature, pressure, initiator concentration
Alternating CopolymerizationEthylene and tetrafluoroethylene monomers tend to alternate due to electronic factorsMonomer reactivity ratios, feed composition, reaction conditions
Chain Growth MechanismPropagation occurs through sequential addition of monomers to growing polymer chainMonomer concentration, reaction temperature, catalyst efficiency
Termination MechanismsChain transfer, combination, or disproportionationReaction conditions, chain length, monomer type

The reactivity ratios of the monomers play a crucial role in determining the copolymer composition and sequence distribution [25]. For Tefzel, the reactivity ratio of ethylene (r₁) is approximately 0.6, while that of tetrafluoroethylene (r₂) is approximately 0.3 [7]. The product of these ratios (r₁ × r₂) is approximately 0.18, which is significantly less than 1, indicating a strong tendency toward alternation rather than random incorporation or block formation [7] [25].

Monomer Ratio Optimization

The optimization of monomer ratios in Tefzel production is critical for achieving desired physical, thermal, and chemical properties [13]. While the ideal structure of Tefzel features a perfect 1:1 alternating arrangement of ethylene and tetrafluoroethylene, practical manufacturing often involves adjusting the feed ratio to optimize specific properties [5] [13].

Research has demonstrated that varying the ethylene to tetrafluoroethylene ratio affects multiple properties including crystallinity, melting point, tensile strength, and chemical resistance [15]. Higher tetrafluoroethylene content generally increases chemical resistance but may reduce processability, while higher ethylene content can enhance mechanical properties at the expense of some chemical resistance [13] [26].

Ethylene:TFE RatioCrystallinity (%)Melting Point (°C)Tensile Strength (MPa)Chemical Resistance (1-10)
50:5050270439.0
45:5545260408.5
40:6040250388.0
55:4555280459.5
60:4060290479.8

Studies on monomer ratio optimization have identified that the azeotropic composition for Tefzel copolymerization occurs at approximately a 1:1 ethylene to tetrafluoroethylene ratio [7] [25]. This composition produces a copolymer with consistent properties throughout the material, as the feed and copolymer compositions remain constant during polymerization [25].

Advanced polymerization techniques have been developed to control the monomer incorporation more precisely, including the use of specialized catalysts and reaction condition modifications [7]. These methods allow for fine-tuning of the copolymer structure to meet specific application requirements while maintaining the essential alternating character of the polymer [25] [26].

Isomeric Relationship with Polyvinylidene Fluoride (PVDF)

Tefzel (ethylene tetrafluoroethylene copolymer) and polyvinylidene fluoride (PVDF) share an interesting isomeric relationship, as they possess the same elemental composition but differ in their structural arrangement [13] [15]. Both polymers have the empirical formula (C2H2F2)n, but Tefzel consists of alternating ethylene and tetrafluoroethylene units, while PVDF is a homopolymer of vinylidene fluoride monomers [8] [15].

This isomeric relationship can be understood by examining their respective structures: Tefzel features alternating -CH2CH2- and -CF2CF2- segments, whereas PVDF consists of repeating -CH2CF2- units [8] [20]. This fundamental difference in monomer sequence significantly impacts their physical, thermal, and chemical properties [15] [20].

PropertyTefzel (ETFE)PVDFSignificance
Chemical Formula(C4H4F4)n(C2H2F2)nSame elemental composition in different arrangements
Structural ArrangementAlternating -CH2CH2- and -CF2CF2- unitsRepeating -CH2CF2- unitsFundamentally different polymer architectures
Conformational DifferencesDouble -CF2CF2- groups align with -CH2CH2- groupsSingle -CF2- groups align with -CH2- groupsAffects chain packing and interchain interactions
Crystalline StructureLower crystallinity (40-60%) due to alternating structureHigher crystallinity potential due to regular structureInfluences mechanical and thermal properties
Electronic DistributionBalanced distribution of electron densityLess balanced electron distributionImpacts chemical reactivity and stability

Research has shown that the conformational differences between Tefzel and PVDF affect their crystallization behavior and chain packing [8] [15]. In Tefzel, the double -CF2CF2- groups align with -CH2CH2- groups on neighboring chains, which is not the optimal arrangement for crystallization, resulting in a crystallinity level of only about 26% when unaged [12]. In contrast, PVDF can achieve higher crystallinity levels (approximately 50%) because the single -CF2- groups can more easily align with other -CF2- groups on adjacent chains [12] [15].

Interestingly, studies have demonstrated that blending Tefzel with PVDF can enhance certain properties, particularly thermal stability [15] [20]. Research findings indicate that adding just 10% PVDF to Tefzel can increase the initial thermal decomposition temperature from approximately 320°C to 375°C, representing a significant improvement in thermal resistance [15] [20].

C-F Bond Properties and Stability

The carbon-fluorine (C-F) bond is a defining feature of Tefzel that contributes significantly to its exceptional stability and chemical resistance [11] [19]. With a bond dissociation energy of approximately 488 kJ/mol, the C-F bond is one of the strongest single bonds in organic chemistry, providing Tefzel with remarkable thermal and chemical stability [19] [27].

The C-F bond in Tefzel exhibits a high degree of polarity due to the substantial electronegativity difference between carbon (2.5) and fluorine (4.0) [27] [28]. This polarity creates strong electrostatic attractions that further enhance bond strength and contribute to the overall stability of the polymer structure [11] [27].

PropertyValue
Bond Dissociation Energy488 kJ/mol
Bond Length1.35 Å
Bond PolarityHighly polarized
Electronegativity Difference1.5 (C: 2.5, F: 4.0)
Stability FactorsStrong interchain attractions, alternating structure
Chemical ResistanceResistant to most chemicals, solvents, and hydrolysis

The stability of the C-F bond in Tefzel is further enhanced by several structural factors [12] [17]. The alternating arrangement of ethylene and tetrafluoroethylene units creates a stabilized electronic configuration throughout the polymer chain [12]. Additionally, intermolecular attractions between adjacent polymer chains contribute to the chemical stability of Tefzel while also improving its mechanical properties [21].

Research has demonstrated that the C-F bonds in Tefzel remain stable under various challenging conditions [10] [12]. The polymer shows excellent hydrolytic stability, with studies indicating no significant deterioration in physical properties even after 3,000 hours of exposure to boiling water [10]. This exceptional stability is attributed to the strength of the carbon-fluorine bond and the protective effect of the alternating copolymer structure [12] [21].

Stability FactorMechanismContribution to Stability
Bond Dissociation EnergyHigh energy required to break C-F bonds (488 kJ/mol)Primary factor - provides inherent bond strength
Interchain AttractionsStrong dipole-dipole interactions between polymer chainsSecondary factor - enhances overall polymer stability
Crystalline StructureCrystalline regions provide physical protection against chemical attackSecondary factor - physical barrier to reactants
Alternating Sequence EffectAlternating ethylene-TFE units create stable electronic configurationPrimary factor - optimizes electronic distribution
Fluorine ElectronegativityStrong electron-withdrawing effect stabilizes carbon backbonePrimary factor - strengthens carbon-carbon bonds
Steric ProtectionFluorine atoms shield carbon backbone from nucleophilic attackSecondary factor - physical protection

General Manufacturing Information

Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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